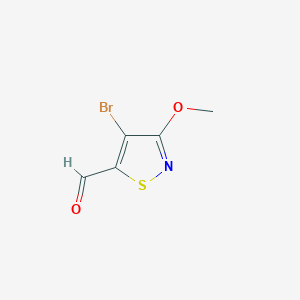

4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde” is a chemical compound that contains a thiazole ring . Thiazole is a five-membered heterocyclic compound that contains both sulfur and nitrogen . The thiazole ring is aromatic, meaning that it has a ring of atoms with pi (π) electrons that are free to move from one bond to other bonds . This gives the ring many reactive positions where various chemical reactions can take place .

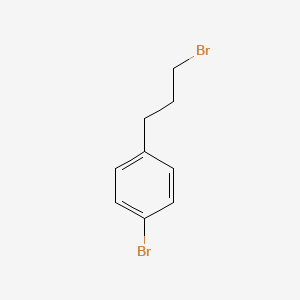

Molecular Structure Analysis

The molecular structure of “4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde” can be represented by the InChI code1S/C5H4BrNO2S/c1-9-5-4(6)3(2-8)10-7-5/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

Thiazole compounds, including “4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde”, can undergo various chemical reactions due to the reactivity of the thiazole ring . These reactions include donor-acceptor interactions, nucleophilic reactions, and oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde” include a molecular weight of 222.06 . It is a powder at room temperature .Applications De Recherche Scientifique

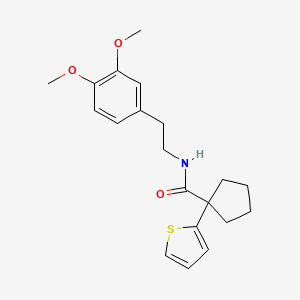

Anticancer Research

Thiazole derivatives have shown promise in anticancer drug development. While specific studies on this compound are limited, related thiazole derivatives have demonstrated cytotoxic activity against cancer cells . Researchers may explore its potential as an anticancer agent.

Anti-Inflammatory and Analgesic Properties

Although not directly studied for these properties, related compounds containing thiazole rings have exhibited anti-inflammatory and analgesic effects . Investigating 4-bromo-3-methoxy-1,2-thiazole-5-carbaldehyde’s potential in these areas could be worthwhile.

Mécanisme D'action

Target of action

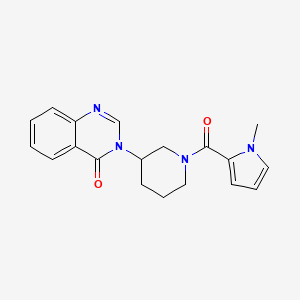

Thiazole is a heterocyclic compound that is found in many biologically active substances. It’s often used in medicinal chemistry due to its bioactivity . .

Mode of action

The mode of action of thiazole-containing compounds can vary widely depending on the specific compound. Some thiazole compounds can interact with enzymes or receptors in the body, leading to various biological effects

Biochemical pathways

Thiazole compounds can influence various biochemical pathways. For example, some thiazole compounds can inhibit or activate certain enzymes, affecting the biochemical pathways that these enzymes are involved in

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-3-methoxy-1,2-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-9-5-4(6)3(2-8)10-7-5/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMOUHUYEOHIOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2E)-4-methyl-2-[(3-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2500241.png)

![N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2500243.png)

![6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2500244.png)

![N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea](/img/structure/B2500245.png)

![N-(2,5-dimethylphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2500246.png)

![(4-Cyclobutylidenepiperidin-1-yl)-[4-(3-methoxyphenyl)phenyl]methanone](/img/structure/B2500251.png)

![N-(3-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2500252.png)

![3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2500260.png)